molecular formula C11H12O4 B2381493 3-Oxo-4-phenoxy-butyric acid methyl ester CAS No. 77869-30-8

3-Oxo-4-phenoxy-butyric acid methyl ester

Cat. No. B2381493
CAS RN: 77869-30-8
M. Wt: 208.213
InChI Key: QZNXCJAYODJYMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of the appropriate 4-phenoxy-3-oxo-butyric acid with methanol in the presence of an acid catalyst to form the methyl ester .


Molecular Structure Analysis

The molecular formula of this compound is likely C11H12O3, based on the functional groups present . The exact structure would depend on the positions of these groups on the butyric acid backbone.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis in the presence of an acid or base to form the parent carboxylic acid and alcohol .

Scientific Research Applications

1. Anti-Tumor Properties

A notable application of compounds similar to 3-Oxo-4-phenoxy-butyric acid methyl ester is in the treatment of breast cancer. Derivatives of 4-oxo-butenoic acid, a related compound, have been found to exhibit anti-tumor properties against breast carcinoma (Miles et al., 1958).

2. Synthesis and Chemical Reactions

The compound has relevance in the field of organic synthesis. For example, esters of 3-alkyl-4-oxo-2-butenoic acid, a structurally similar compound, have been synthesized and studied for their applications in generating important chemical synthons (Bolchi et al., 2018).

3. Chromatographic Applications

In chromatography, derivatives of 4-oxo-2-butenoic acid have been used as fluorogenic labeling reagents. They react selectively with thiols to form fluorescent adducts, useful in high-performance liquid chromatography for detecting biologically important thiols (Gatti et al., 1990).

4. Catalysis in Organic Reactions

Certain esters of 2-oxo-butyric acid have been utilized in catalytic processes. For instance, they have been used in asymmetric Friedel-Crafts alkylation reactions, demonstrating their utility in stereoselective organic synthesis (Faita et al., 2010).

5. Photovoltaic Applications

Compounds with structural similarities to this compound have been applied in the field of photovoltaics. For example, [6,6]-phenyl-C61-butyric acid methyl ester derivatives are used in organic solar cells for their electron mobility and interfacial material properties (Lv et al., 2014).

6. Precursors for Chiral Synthons

Derivatives of 3-oxo-butyric acid esters serve as precursors for chiral synthons, which are crucial in asymmetric synthesis and pharmaceutical applications (Buisson et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a potential proteomics research compound , it might interact with proteins in specific ways, but without more specific information, it’s hard to say exactly what its mechanism of action might be.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be of interest in the field of proteomics , or in other areas of biochemistry or medicinal chemistry.

properties

IUPAC Name

methyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXCJAYODJYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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